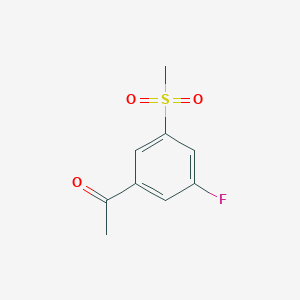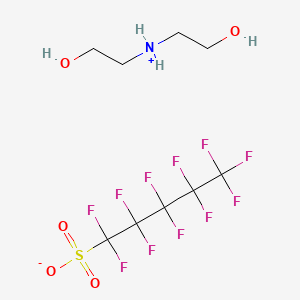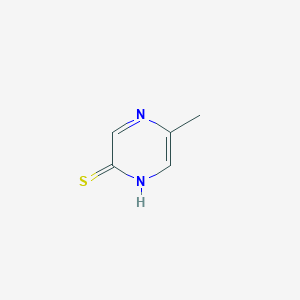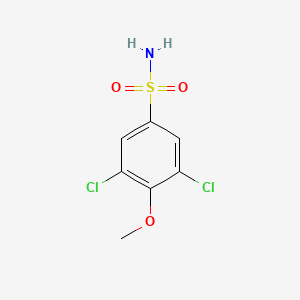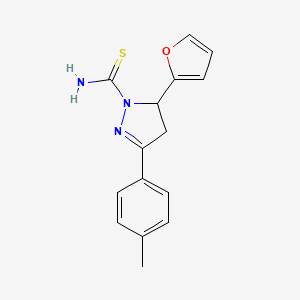
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the imidazole ring
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the aldehydes and an appropriate amine, such as ammonium acetate, under acidic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, appropriate solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-imidazole: Lacks the 4-methoxyphenyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-1H-imidazole:
1-(4-Chlorophenyl)-5-phenyl-1H-imidazole: Contains a phenyl group instead of a 4-methoxyphenyl group, which may affect its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C16H13ClN2O |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazole |
InChI |
InChI=1S/C16H13ClN2O/c1-20-15-8-2-12(3-9-15)16-10-18-11-19(16)14-6-4-13(17)5-7-14/h2-11H,1H3 |
Clé InChI |
WPTMTZVMWYQBQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


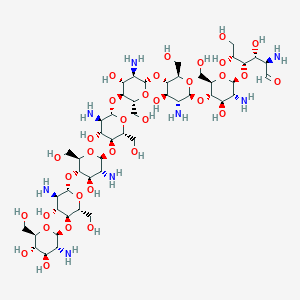
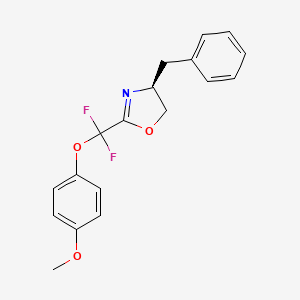

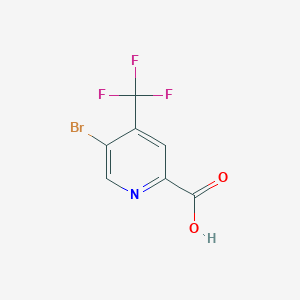
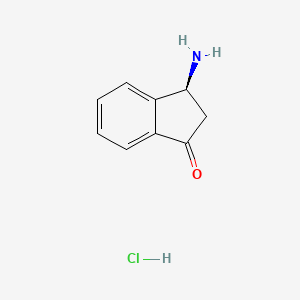
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
